molecular formula C18H12N2O2 B12812880 4-Methoxy(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline CAS No. 72499-66-2

4-Methoxy(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline

Cat. No.: B12812880
CAS No.: 72499-66-2
M. Wt: 288.3 g/mol
InChI Key: GUAPUPBBDHPSKA-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-Methoxy(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

4-Methoxy(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with unique properties, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-Methoxy(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is likely to interact with enzymes, receptors, or DNA, leading to changes in cellular processes. These interactions can result in the modulation of biological activities, such as inhibition of enzyme activity or alteration of gene expression.

Comparison with Similar Compounds

4-Methoxy(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties. The presence of a methoxy group in this compound may confer unique reactivity and biological activity compared to its analogs.

Properties

CAS No.

72499-66-2

Molecular Formula

C18H12N2O2

Molecular Weight

288.3 g/mol

IUPAC Name

9-methoxy-20-oxa-4,10-diazapentacyclo[11.7.0.03,11.04,8.014,19]icosa-1,3(11),5,7,9,12,14,16,18-nonaene

InChI

InChI=1S/C18H12N2O2/c1-21-18-14-6-4-8-20(14)15-10-17-12(9-13(15)19-18)11-5-2-3-7-16(11)22-17/h2-10H,1H3

InChI Key

GUAPUPBBDHPSKA-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C3C(=C2)C4=CC=CC=C4O3)N5C1=CC=C5

Origin of Product

United States

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